BenchChemオンラインストアへようこそ!

Eicosatetraynoic acid

Cyclooxygenase Lipoxygenase Eicosanoid

ETYA (icosa-5,8,11,14-tetraynoic acid) is a critical, non-metabolizable arachidonic acid analog. Its unique polyacetylenic structure confers a multi-target profile: it pan-inhibits COX, LOX, and CYP eicosanoid biosynthesis, directly antagonizes leukotriene receptors, and potently activates PPARs (α and γ). This specificity is unattainable with selective inhibitors like celecoxib or zileuton. For complete arachidonic cascade blockade or PPAR modulation, this is the essential tool.

Molecular Formula C20H24O2
Molecular Weight 296.4 g/mol
CAS No. 52642-57-6
Cat. No. B13960002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEicosatetraynoic acid
CAS52642-57-6
Molecular FormulaC20H24O2
Molecular Weight296.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC#CC#CC#CC#CC(=O)O
InChIInChI=1S/C20H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h2-11H2,1H3,(H,21,22)
InChIKeyIAOQCZBMCCPRDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Eicosatetraynoic Acid (ETYA) – Definition, CAS 52642-57-6, and Core Chemical Identity for Research Procurement


Eicosatetraynoic acid (ETYA; CAS 52642-57-6; also referenced as 1191-85-1), chemically defined as icosa-5,8,11,14-tetraynoic acid, is a synthetic, non-metabolizable analog of arachidonic acid . It is a long-chain (C20) polyunsaturated fatty acid characterized by four conjugated alkyne (triple) bonds instead of the alkene bonds found in its natural counterpart [1]. This structural modification confers unique stability and prevents its metabolic processing through canonical arachidonic acid pathways, making it a critical tool compound for studying lipid-mediated signaling without the confounding effects of downstream metabolite generation [2].

Why Eicosatetraynoic Acid (ETYA) Cannot Be Replaced by Other COX/LOX Inhibitors in Experimental Design


Eicosatetraynoic acid (ETYA) is often grouped with other cyclooxygenase (COX) and lipoxygenase (LOX) pathway inhibitors; however, its unique polyacetylenic structure confers a distinct, multi-target pharmacological profile that cannot be replicated by selective or even other non-selective inhibitors. Critically, ETYA is a non-metabolizable arachidonic acid analog that acts as a pan-inhibitor of arachidonic acid metabolism, directly antagonizes leukotriene receptors independent of its enzymatic inhibition, and is a potent activator of peroxisome proliferator-activated receptors (PPARs), notably being described as the most potent activator of xPPARα identified to date [1]. Substituting ETYA with a selective COX-2 inhibitor (e.g., celecoxib), a 5-LOX inhibitor (e.g., zileuton), or even another dual inhibitor (e.g., NDGA) will produce a fundamentally different and incomplete experimental outcome, as these alternatives lack the breadth of enzyme inhibition (including cytochrome P-450 pathways), receptor antagonism, and direct nuclear receptor modulation inherent to ETYA [2]. Procurement decisions must therefore be guided by the specific, multi-faceted evidence profile of ETYA, which is detailed quantitatively in Section 3.

Eicosatetraynoic Acid (ETYA) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data


ETYA vs. Arachidonic Acid: Non-Metabolizable Pan-Inhibitor of COX/LOX Pathways with Defined IC50 Values

ETYA is a non-metabolizable analog of arachidonic acid, providing a unique advantage in studying eicosanoid pathways without generating bioactive metabolites that confound results. As a pan-inhibitor, ETYA exhibits differential potency against multiple enzymes in the pathway, with IC50 values of 8 µM for cyclooxygenase (COX-1) and 4 µM for platelet 12-lipoxygenase (12-LO) in human platelets [1]. In whole-cell assays, it inhibits COX (ID50 = 8 µM), 5-LO (ID50 = 10 µM), 12-LO (ID50 = 0.3 µM), and 15-LO (ID50 = 0.2 µM) . This is in stark contrast to arachidonic acid, which is rapidly metabolized into a plethora of active compounds, making it impossible to isolate the effects of the parent molecule.

Cyclooxygenase Lipoxygenase Eicosanoid Inflammation

ETYA vs. Indomethacin and NDGA: Superior Potency as a Cytochrome P-450 Arachidonic Acid Metabolism Inhibitor

Beyond COX and LOX inhibition, ETYA demonstrates a distinct advantage in inhibiting the 'third pathway' of arachidonic acid metabolism, mediated by cytochrome P-450 enzymes. In a comparative study assessing inhibition of P-450-dependent arachidonic acid oxygenase activity, ETYA exhibited an IC50 of 40 µM, placing it as an intermediate potency inhibitor between nordihydroguaiaretic acid (NDGA; IC50 = 15 µM) and indomethacin (IC50 = 70 µM) [1]. This profile is significant because while NDGA is a more potent P-450 inhibitor, it is also a well-known antioxidant, and indomethacin is a relatively weak P-450 inhibitor. ETYA provides a balanced, multi-pathway inhibitory profile that is distinct from both.

Cytochrome P-450 CYP Eicosanoid Metabolism

ETYA vs. FPL-55712: Unique Dual Mechanism of Leukotriene Antagonism and Enzyme Inhibition in Tissue Bath Assays

ETYA possesses a unique dual mechanism: it is both an inhibitor of leukotriene biosynthesis and a direct antagonist at leukotriene receptors, a property not shared by many other COX/LOX inhibitors. In guinea-pig ileal longitudinal muscle, ETYA antagonized the contraction induced by 6 nM synthetic leukotriene C4 (LTC4) with an IC50 of 9.3 µM [1]. While the selective SRS-A antagonist FPL-55712 was significantly more potent in this assay (IC50 = 0.3 µM), FPL-55712 lacks any inhibitory activity on COX or LOX enzymes [1]. Furthermore, the leukotriene antagonism by ETYA was independent of its effects on arachidonic acid metabolism, as pretreatment with indomethacin (10 µM) did not affect ETYA's antagonist activity, and phenidone (another mixed COX/LOX inhibitor) was inactive [1].

Leukotriene SRS-A Pharmacology Smooth Muscle

ETYA as a PPAR Activator: Identified as the Most Potent Activator of xPPARα, Distinct from Natural Fatty Acid Ligands

ETYA is not only an enzyme inhibitor but also a potent ligand and activator of peroxisome proliferator-activated receptors (PPARs), nuclear receptors that regulate lipid metabolism. In Xenopus laevis, ETYA was identified as the most potent activator of xPPARα described to date among polyunsaturated fatty acids at physiological concentrations [1]. In mammalian systems, ETYA activates both PPARα and PPARγ chimeras at a concentration of 10 µM [2]. This is a critical point of differentiation from endogenous polyunsaturated fatty acids (PUFAs), which are less potent and are rapidly metabolized, as well as from synthetic PPAR agonists like fibrates (e.g., WY-14,643) or thiazolidinediones, which exhibit high subtype selectivity. In vivo, feeding rats and mice with ETYA confirmed its role as a potent PPAR activator in the liver, increasing peroxisomal acyl-CoA oxidase mRNA abundance, a classic marker of PPARα activation [3].

PPAR Nuclear Receptor Lipid Metabolism Peroxisome

Validated Research Applications for Eicosatetraynoic Acid (ETYA) Based on Quantitative Evidence


Deciphering COX/LOX-Dependent vs. Independent Pathways in Inflammation and Cell Signaling

Use ETYA at 50-100 µM in cell culture or 100 µM in vivo to broadly inhibit eicosanoid biosynthesis and directly antagonize leukotriene receptors, as validated in rat mast cell exocytosis [1] and guinea-pig tissue bath models [2]. This approach is essential for studies aiming to completely block the arachidonic acid cascade and distinguish it from non-canonical inflammatory signaling, a goal unattainable with selective inhibitors like indomethacin or zileuton.

Investigating PPAR-Mediated Transcriptional Regulation of Lipid Metabolism In Vivo and In Vitro

Employ ETYA as a potent, non-selective PPAR agonist to induce peroxisomal and mitochondrial β-oxidation pathways. Doses of 10 µM are sufficient to activate PPARα and PPARγ chimeras in cell-based assays [3], and dietary administration in rodents effectively induces hepatic ACO mRNA, a canonical marker of PPARα activation [4]. This application is crucial for researchers dissecting the role of fatty acid signaling in metabolic disorders, offering a tool with a natural fatty acid backbone distinct from synthetic, xenobiotic PPAR agonists.

Modeling Anti-Fibrotic and Immunomodulatory Effects in Complex Disease-Relevant Human Organoid Systems

Leverage the unique, multi-target profile of ETYA in advanced, human iPSC-derived co-culture models. For example, pre-treating iPSC-derived macrophages with ETYA before co-culture with human intestinal organoids (HIOs) has been shown to suppress pro-fibrotic gene expression (e.g., ACTA2, COL1A1) and reduce collagen deposition induced by inflammatory stimuli (LPS) [5]. This application highlights ETYA's utility beyond simple enzyme inhibition, showcasing its ability to modulate complex cellular phenotypes in translational disease models where simpler, single-target compounds may fail to show efficacy.

Probing the 'Third Pathway' of Arachidonic Acid Metabolism: Cytochrome P-450 Epoxygenase and ω-Hydroxylase Activity

Utilize ETYA at concentrations around its IC50 of 40 µM to inhibit cytochrome P-450-dependent arachidonic acid metabolism [6]. In comparative studies, ETYA serves as a valuable intermediate-potency inhibitor alongside NDGA (more potent) and indomethacin (weaker) to dissect the contribution of CYP-derived epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs) to vascular, renal, and inflammatory physiology, providing a distinct pharmacological signature in these complex pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Eicosatetraynoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.